molecular formula C7H6N2 B1447042 4-Ethynyl-6-methylpyrimidine CAS No. 1378261-12-1

4-Ethynyl-6-methylpyrimidine

Cat. No. B1447042
M. Wt: 118.14 g/mol
InChI Key: WDJVKDHYMLUAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethynyl-6-methylpyrimidine” is a derivative of pyrimidine . Pyrimidines are biologically important molecules and valuable heterocyclic nuclei for the design of pharmaceutical agents . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

1. Role in Pharmaceutical and Explosive Industries

  • Process Chemistry Applications : 4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, plays a significant role as a precursor in the preparation of high explosives and medicinal valued products. Research on its synthesis and process chemistry provides insights into developing more economical and efficient production methods for these applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

2. Synthesis and Characterization for Anticancer Drug Development

  • Synthesis for Anticancer Drugs : Another related compound, 4,6-Dichloro-2-methylpyrimidine, serves as an important intermediate in the synthesis of the synthetic anticancer drug dasatinib. Understanding its optimal synthesis conditions contributes to the efficient production of this vital medication (Guo Lei-ming, 2012).

Future Directions

Pyrimidine derivatives have attracted great interest due to their diverse biological activities. They have been used in the development of new classes of antifungal agents and have shown potential as neuroprotective and anti-neuroinflammatory agents . Thus, the novel scaffolds of pyrimidine-based compounds, including “4-Ethynyl-6-methylpyrimidine”, can potentially be developed further in these directions .

properties

IUPAC Name

4-ethynyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-4-6(2)8-5-9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJVKDHYMLUAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WF Tear, S Bag, R Diaz-Gonzalez… - Journal of Medicinal …, 2019 - ACS Publications
From a high-throughput screen of 42 444 known human kinases inhibitors, a pyrazolo[1,5-b]pyridazine scaffold was identified to begin optimization for the treatment of human African …
Number of citations: 13 pubs.acs.org

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